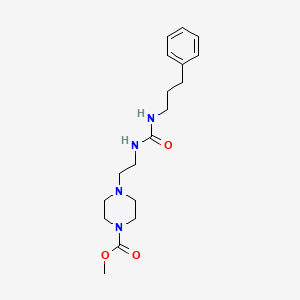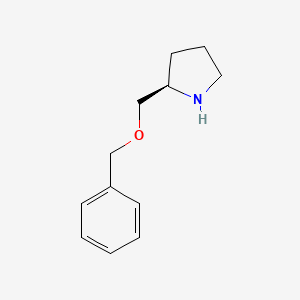
(R)-2-(benzyloxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(benzyloxymethyl)pyrrolidine” is a chemical compound that belongs to the class of pyrrolidines . Pyrrolidines are a group of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The “®-2-(benzyloxymethyl)” part of the name indicates the specific structure and stereochemistry of the compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the functionalization of the pyrrolidine ring . For example, one method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces a pyrrolinium moiety, which can be further modified to produce various pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “®-2-(benzyloxymethyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “®-2-(benzyloxymethyl)” part of the name indicates the specific structure and stereochemistry of the compound .Chemical Reactions Analysis
Pyrrolidine derivatives, including “®-2-(benzyloxymethyl)pyrrolidine”, can undergo various chemical reactions . For example, they can undergo C–H functionalization to produce pyrrolinium-based compounds . They can also participate in multi-component reactions to assemble complex molecules .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Novel Polymers
(R)-2-(benzyloxymethyl)pyrrolidine has been used in the synthesis and characterization of novel polymers. A study by Wang et al. (2006) focused on the creation of new polyimides holding pyridine moieties in the main chain, demonstrating that these polymers have good thermal stability and outstanding mechanical properties, which could have applications in various industrial fields (Wang et al., 2006).
2. Exploration in Organic Chemistry
The compound has been explored in the field of organic chemistry for its potential in creating diverse chemical structures. Research by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines using sugar-derived enones indicates the compound's versatility in organic synthesis, contributing to the development of new chemical entities (Oliveira Udry et al., 2014).
3. Catalysis and Chemical Reactions
Studies have also looked into the role of pyrrolidine derivatives in catalysis and chemical reactions. For instance, Hayashi et al. (2007) investigated the catalytic properties of late-transition-metal 2,6-Bis(2-phosphaethenyl)pyridine complexes, indicating the potential use of pyrrolidine derivatives in enhancing catalytic efficiency (Hayashi et al., 2007).
4. Antimicrobial and Antiviral Research
The compound has shown relevance in antimicrobial and antiviral research. Kumar et al. (2016) synthesized tris(homoleptic) ruthenium(II) complexes of 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine which displayed significant antimicrobial activity against pathogenic bacteria, including MRSA (Kumar et al., 2016).
5. Photocatalytic Applications
The photocatalytic degradation of compounds like pyridine, which shares a structural similarity with this compound, has been studied, indicating potential applications in environmental cleanup and pollution control (Maillard-Dupuy et al., 1994).
Eigenschaften
IUPAC Name |
(2R)-2-(phenylmethoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVGKAJVSLHAE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)
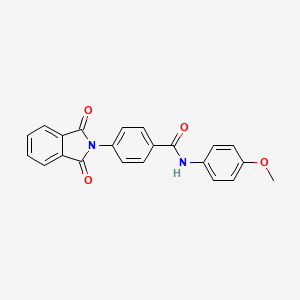
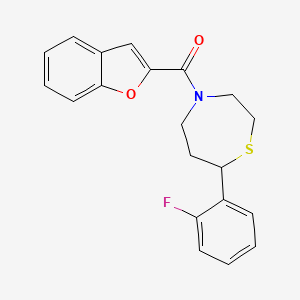
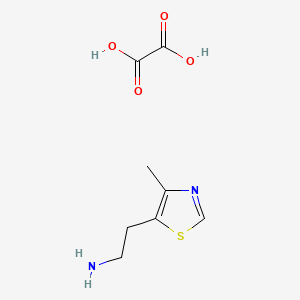
![8-(2-Fluorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2822597.png)
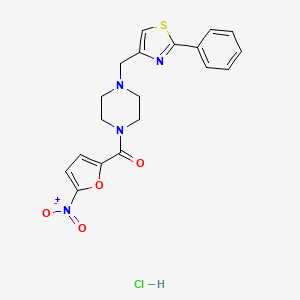

![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)
![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2822602.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)
